![molecular formula C13H13FN4O B2863498 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine CAS No. 2380071-35-0](/img/structure/B2863498.png)
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown promising results in preclinical studies as a potential cancer therapy, particularly in combination with other DNA-damaging agents.
作用機序
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine targets the ATR kinase, which is activated in response to DNA damage. ATR kinase plays a key role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. By inhibiting ATR kinase, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its ability to enhance the efficacy of DNA-damaging agents, which are commonly used in cancer treatment. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its potential to cause toxicity in normal cells, which could limit its clinical utility.
将来の方向性
There are several future directions for research on 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other targeted therapies. Another direction is to explore its potential as a radiosensitizer in the treatment of cancer. Additionally, further research is needed to better understand the potential toxicity of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine in normal cells and to develop strategies to mitigate this toxicity.
合成法
The synthesis of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 2-aminopyridine, which is then reacted with 3-(chloromethyl)oxetane to form the key intermediate, 3-(pyridin-3-yloxymethyl)azetidine. This intermediate is then reacted with 5-fluoro-2,4-dichloropyrimidine to form the final product, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine.
科学的研究の応用
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has also been studied in combination with other targeted therapies, such as PARP inhibitors, and has shown promising results.
特性
IUPAC Name |
5-fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-12-5-16-9-17-13(12)18-6-10(7-18)8-19-11-2-1-3-15-4-11/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVYOYJNBFMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。